molecular formula C7H13F3O B2699416 2-Ethyl-2-(trifluoromethyl)butan-1-ol CAS No. 1955553-46-4

2-Ethyl-2-(trifluoromethyl)butan-1-ol

Cat. No.: B2699416
CAS No.: 1955553-46-4
M. Wt: 170.175
InChI Key: GFYKMMXMUVFSDE-UHFFFAOYSA-N
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Description

2-Ethyl-2-(trifluoromethyl)butan-1-ol (CAS Registry Number: 1955553-46-4) is a high-purity organic compound offered at 95% purity for specialized research and development applications . Its molecular structure, represented by the formula CCC(C(F)(F)F)(CC)CO , integrates both a hydroxyl group and a trifluoromethyl group on a central carbon atom, creating a unique steric and electronic profile . This structure suggests potential as a building block or a component in advanced solvent systems. The presence of the trifluoromethyl group is of significant interest in material science, particularly in the design and study of innovative solvent mixtures. Compounds with this functional group are frequently investigated for their role in ionic liquid research , where they can influence the thermodynamic properties, densities, viscosities, and mixing behavior of binary systems . Researchers may explore this compound for applications in separation science , such as the extraction of specific organic molecules, or in the development of new catalytic media where tunable solvent properties are crucial . As a fluorinated alcohol, it may also serve as a synthetic intermediate for the preparation of more complex molecules in pharmaceutical and agrochemical discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-(trifluoromethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-3-6(4-2,5-11)7(8,9)10/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYKMMXMUVFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformative Potential of 2 Ethyl 2 Trifluoromethyl Butan 1 Ol

The chemical behavior of 2-Ethyl-2-(trifluoromethyl)butan-1-ol is dictated by the interplay of its three key structural features: the primary alcohol, the trifluoromethyl (CF₃) group, and the quaternary carbon center. The primary alcohol is the principal site of reactivity, while the adjacent CF₃ group and the sterically demanding quaternary carbon significantly modulate this reactivity through electronic and steric effects.

Exploration of Functional Group Transformations at the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) group is the most reactive site in the molecule, susceptible to a variety of common organic transformations. However, the reaction kinetics and pathways are heavily influenced by the adjacent sterically hindered quaternary carbon, which is analogous to a neopentyl-type structure.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

To Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective.

To Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to the corresponding carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide in acidic solution (Jones reagent).

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group and must be converted to a better one for substitution reactions. This is commonly achieved by reacting the alcohol with hydrohalic acids or other halogenating agents. libretexts.org

With Thionyl Chloride (SOCl₂): This reaction converts the alcohol to an alkyl chloride. It proceeds through an Sₙ2 mechanism, which can be sterically hindered in this case. libretexts.org

With Phosphorus Tribromide (PBr₃): Similarly, PBr₃ is used to synthesize the corresponding alkyl bromide, also via an Sₙ2 pathway. libretexts.org

Due to the steric hindrance at the α-carbon, these Sₙ2 reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unhindered primary alcohols.

Table 1: Selected Transformations of the Primary Alcohol Moiety
Transformation TypeReagent(s)Product
Oxidation to AldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)2-Ethyl-2-(trifluoromethyl)butanal
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O, then H₃O⁺ or Jones Reagent (CrO₃, H₂SO₄, acetone)2-Ethyl-2-(trifluoromethyl)butanoic acid
Conversion to Alkyl ChlorideThionyl chloride (SOCl₂), pyridine (B92270)1-Chloro-2-ethyl-2-(trifluoromethyl)butane
Conversion to Alkyl BromidePhosphorus tribromide (PBr₃)1-Bromo-2-ethyl-2-(trifluoromethyl)butane

Investigations into Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is characterized by its high stability and general lack of reactivity. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Consequently, the CF₃ group is typically inert under most standard reaction conditions. wikipedia.org

Its primary role is electronic rather than reactive. The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which can influence the reactivity of nearby functional groups. rsc.orgresearchgate.net This effect decreases the electron density on the adjacent quaternary carbon and, to a lesser extent, on the primary alcohol group. This can make the hydroxyl proton slightly more acidic compared to its non-fluorinated analogue. Direct chemical transformation of the CF₃ group would require harsh conditions or highly specialized reagents, which would likely degrade the rest of the molecule.

Reactivity Modulations Induced by the Quaternary Carbon and Adjacent Ethyl Groups

The quaternary carbon atom, substituted with two ethyl groups and a trifluoromethyl group, creates a sterically congested environment around the primary alcohol. This "neopentyl-like" structure has profound implications for the molecule's reactivity.

Steric Hindrance: The bulky groups impede the approach of reagents to the reactive -CH₂OH center. This significantly slows the rate of bimolecular reactions, such as Sₙ2 substitutions. Transformations at this center often require more vigorous conditions (higher temperatures, longer reaction times, or more reactive reagents) than for less hindered primary alcohols.

Inhibition of Sₙ1 Reactions: While the hydroxyl group can be protonated to form a good leaving group (water), the formation of a primary carbocation is highly energetically unfavorable. Therefore, Sₙ1-type reactions are not a viable pathway for this molecule.

Elimination Reactions (E2): Dehydration to form an alkene is also hindered. An E2 mechanism would require a strong base to abstract a proton from the carbon adjacent to the -CH₂OH group (the quaternary carbon), which has no protons. Therefore, standard E2 elimination is not possible.

The combination of the strong electron-withdrawing CF₃ group and the significant steric hindrance from the quaternary center makes this compound a unique substrate where functionalization of the alcohol must be carefully considered.

Participation in Complex Reaction Sequences as a Key Synthon

Despite the steric challenges, this compound can serve as a valuable synthon for introducing the 2-ethyl-2-(trifluoromethyl)butyl moiety into more complex molecules. nih.gov This is particularly relevant in medicinal chemistry and materials science, where the incorporation of a trifluoromethyl group can enhance properties like metabolic stability and lipophilicity. nih.gov

The key to using this molecule as a synthon is the initial conversion of the alcohol into a more reactive functional group, such as an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). These derivatives transform the molecule into a potent electrophilic building block, capable of reacting with a wide range of nucleophiles.

Table 2: Synthesis of Advanced Intermediates via Nucleophilic Substitution
Initial Synthon (R-LG)*NucleophileProduct Class
R-Br or R-OTsSodium azide (B81097) (NaN₃)Azide (precursor to primary amine)
R-Br or R-OTsSodium cyanide (NaCN)Nitrile (precursor to carboxylic acid)
R-Br or R-OTsLithium dialkylcuprate (R'₂CuLi)Alkane (C-C bond formation)
R-Br or R-OTsAlkoxide (R'-O⁻Na⁺)Ether
R-Br or R-OTsCarboxylate (R'-COO⁻Na⁺)Ester

* R = 2-ethyl-2-(trifluoromethyl)butyl; LG = Leaving Group (e.g., Br, OTs)

While direct intramolecular cyclization of this compound is not feasible, its derivatives can be designed to participate in ring-forming reactions. For example, if one of the ethyl groups were further functionalized to contain a nucleophilic moiety, an intramolecular Sₙ2 reaction could lead to the formation of a cyclic ether or other heterocycle. The steric hindrance of the quaternary center would heavily influence the kinetics and thermodynamics of such a cyclization, likely favoring the formation of five- or six-membered rings if the nucleophile is positioned appropriately.

The primary alcohol is readily derivatized to produce a range of compounds with altered physical and chemical properties.

Ester Formation: Esters can be formed through Fischer esterification with a carboxylic acid under acidic catalysis, or more efficiently by reacting the alcohol with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. These reactions are generally less sensitive to steric hindrance than Sₙ2 substitutions.

Ether Formation: The Williamson ether synthesis provides a route to ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric bulk around the oxygen atom, the choice of the alkyl halide is critical; primary and methyl halides are most effective.

Amine Formation: A multi-step sequence is required to convert the alcohol to an amine. A common method involves converting the alcohol to a tosylate or alkyl halide, followed by substitution with sodium azide (NaN₃). The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Table 3: Derivatization Reactions of this compound
DerivativeReagent(s)Reaction Type
Ester (e.g., Acetate)Acetyl chloride, pyridineAcylation
Ether (e.g., Methyl Ether)1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)Williamson Ether Synthesis
Primary Amine1. TsCl, pyridine 2. NaN₃ 3. LiAlH₄ or H₂, Pd/CTosylation, Substitution, Reduction
Tosylatep-Toluenesulfonyl chloride (TsCl), pyridineSulfonylation

Mechanistic Investigations of Novel Transformations

No novel transformations involving this compound have been mechanistically investigated in the available scientific literature.

Kinetic and Thermodynamic Aspects of Reactivity

There is no published data on the kinetic or thermodynamic parameters of reactions involving this compound. Therefore, a data table of rate constants, activation energies, or other thermodynamic values cannot be compiled.

Transition State Analysis in Mechanistically Elucidated Reactions

As there are no mechanistically elucidated reactions for this compound in the literature, no transition state analyses have been reported.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2 Trifluoromethyl Butan 1 Ol for Mechanistic and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 2-Ethyl-2-(trifluoromethyl)butan-1-ol in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is required for unambiguous signal assignment.

The ¹H NMR spectrum is expected to show distinct signals for the diastereotopic methylene (B1212753) protons of the CH₂OH group and the two ethyl groups due to the chiral, albeit racemic, nature of the molecule. The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group would cause a significant downfield shift for adjacent nuclei.

The ¹³C NMR spectrum will be characterized by the presence of a quartet for the CF₃ carbon due to one-bond coupling with the three fluorine atoms (¹J_CF). Similarly, the quaternary carbon (C2) will appear as a quartet due to two-bond coupling (²J_CF).

The ¹⁹F NMR spectrum is anticipated to show a single sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to cause splitting.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous structures. Actual shifts may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted Multiplicity
-CH₂OH (C1)~3.7 - 3.9~65 - 70¹H: AB quartet; ¹³C: q (³J_CF)
-C(CF₃)- (C2)-~75 - 80q (²J_CF)
-CH₂CH₃ (C3, C3')~1.6 - 1.8~25 - 30¹H: m; ¹³C: t
-CH₂CH₃ (C4, C4')~0.9 - 1.1~8 - 12¹H: t; ¹³C: q
-CF₃-~124 - 128q (¹J_CF ≈ 280 Hz)
-OHVariable-s (broad)

To confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Cross-peaks are expected between the protons of the hydroxymethyl group (-CH₂OH) and the hydroxyl proton (if not exchanging rapidly), as well as within each ethyl group (between the -CH₂ and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the C1 methylene and the C3/C3' methylene and C4/C4' methyl groups to their respective carbon signals.

The chemical shifts of certain protons, particularly the hydroxyl (-OH) proton, are highly sensitive to the solvent environment. umn.eduthieme-connect.de In protic solvents like methanol-d₄ or D₂O, hydrogen bonding would cause the -OH signal to shift significantly downfield compared to its position in aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆. pitt.edu The chemical shifts of the protons on C1, being closest to the hydroxyl group, would also be expected to show solvent-dependent shifts, though to a lesser extent. The fluorine chemical shifts are also known to be sensitive to the polarity of the medium, which can provide insights into solute-solvent interactions. cdnsciencepub.comnih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy provides crucial information about the functional groups and can offer insights into the conformational isomers of the molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is expected to be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Strong C-H stretching bands would appear around 2960-2850 cm⁻¹. The most distinctive feature for this molecule would be a series of very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of C-F stretching modes of the trifluoromethyl group. ias.ac.inbenthamopen.com A C-O stretching vibration is expected around 1050-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C-CF₃ symmetric stretching mode, often weak in the IR, should give a noticeable signal in the Raman spectrum around 750 cm⁻¹. bjp-bg.com The C-C backbone vibrations would also be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch3600 - 3200Strong, BroadWeak
C-H stretch2960 - 2850StrongStrong
C-F asymmetric stretch~1280 - 1150Very StrongMedium
C-F symmetric stretch~1150 - 1100Very StrongMedium
C-O stretch1050 - 1000StrongWeak
C-CF₃ stretch~750MediumStrong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight and investigate the fragmentation patterns, providing further structural proof. Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular mass of 170.16 g/mol .

Under electron ionization (EI), the molecular ion peak [M]⁺ may be weak or absent due to the molecule's propensity to fragment. libretexts.org The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. youtube.comlibretexts.orgyoutube.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the quaternary carbon (C2) is expected.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) would lead to a fragment ion at m/z 141.

Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) would result in a fragment ion at m/z 139. This is a common fragmentation for primary alcohols. youtube.com

Loss of CF₃: Cleavage of the C-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z 101.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a peak at m/z 152.

Predicted Mass Spectrometry Fragments (EI)

m/zProposed Fragment IdentityFragmentation Pathway
170[C₆H₁₁F₃O]⁺Molecular Ion (M⁺)
152[C₆H₉F₃]⁺M⁺ - H₂O (Dehydration)
141[C₄H₆F₃O]⁺M⁺ - •C₂H₅ (Alpha-cleavage)
139[C₅H₈F₃]⁺M⁺ - •CH₂OH (Alpha-cleavage)
101[C₆H₁₁O]⁺M⁺ - •CF₃
69[CF₃]⁺Trifluoromethyl cation

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Characterization

While obtaining a single crystal of the liquid alcohol itself can be challenging, definitive solid-state structural characterization can be achieved through the analysis of a crystalline derivative. A common strategy is to convert the primary alcohol into an ester with a rigid, planar group that promotes crystallization, such as a p-nitrobenzoate ester.

The synthesis would involve reacting this compound with p-nitrobenzoyl chloride. If suitable single crystals of the resulting ester can be grown, X-ray diffraction analysis would provide precise data on:

Bond lengths and bond angles, confirming the connectivity established by NMR.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice.

This technique would provide the ultimate, unambiguous proof of the molecular structure.

Computational Chemistry and Quantum Chemical Investigations of 2 Ethyl 2 Trifluoromethyl Butan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. For 2-Ethyl-2-(trifluoromethyl)butan-1-ol, DFT calculations provide crucial insights into its structural and electronic characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For complex molecules like this compound, multiple conformations, or spatial arrangements of atoms, can exist due to the rotation around single bonds. Identifying the most stable conformer is essential as it represents the most likely structure of the molecule under normal conditions.

ParameterOptimized Value
Bond Lengths (Å) Data not available
C-C
C-O
C-F
C-H
O-H
**Bond Angles (°) **Data not available
C-C-C
C-C-O
F-C-F
Dihedral Angles (°) Data not available
C-C-C-C
H-O-C-C
Note: This table is a template. Specific computational data for this compound is required to populate it.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For related organofluorine compounds, DFT calculations have been used to determine these energies. nih.gov The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE) Data not available
Note: This table is a template. Specific computational data for this compound is required to populate it.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, where different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to the lone pairs of electrons, making it a site for electrophilic interaction. The hydrogen atom of the hydroxyl group and the areas around the trifluoromethyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. Similarly, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra provide a basis for the assignment of experimental spectral bands. For other complex organic molecules, a good agreement between theoretical and experimental spectroscopic data has been often observed. nih.gov

Spectroscopic DataTheoretical ValueExperimental Value
¹H NMR (ppm) Data not availableData not available
¹³C NMR (ppm) Data not availableData not available
IR (cm⁻¹) Data not availableData not available
Raman (cm⁻¹) Data not availableData not available
Note: This table is a template. Specific computational and experimental data for this compound is required to populate it.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for elucidating reaction mechanisms by identifying transition states and calculating activation energies. This provides a deeper understanding of the reaction pathways and kinetics.

The synthesis of this compound can be proposed through various synthetic routes. Computational modeling can be employed to investigate the energy profiles of these pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

This analysis helps in determining the most favorable reaction pathway by identifying the route with the lowest activation energy barrier. For instance, the synthesis could potentially proceed through the addition of a trifluoromethyl nucleophile to a ketone precursor. DFT calculations can be used to model the transition state of this nucleophilic addition, providing insights into the reaction's feasibility and kinetics. The energy profile would illustrate the energy changes as the reaction progresses from reactants to products, highlighting the energy of the transition state that must be overcome for the reaction to occur.

Stereochemical Outcomes Predictions

Predicting the stereochemical outcomes of reactions involving or producing this compound would be a key application of computational chemistry. This molecule possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers, (R)-2-Ethyl-2-(trifluoromethyl)butan-1-ol and (S)-2-Ethyl-2-(trifluoromethyl)butan-1-ol.

Quantum chemical calculations could be employed to model the transition states of synthetic routes leading to this alcohol. By calculating the energies of the diastereomeric transition states, researchers could predict which enantiomer would be preferentially formed.

Table 1: Hypothetical Data for Stereochemical Outcome Prediction

Computational MethodBasis SetTransition StateCalculated Energy (Hartree)Predicted Major Enantiomer
DFT (B3LYP)6-31GPro-(R)-value(R)
DFT (B3LYP)6-31GPro-(S)-value(R)
MP2cc-pVTZPro-(R)-value(R)
MP2cc-pVTZPro-(S)-value(R)

This table is illustrative. No experimental or calculated data for this compound is currently available.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations would offer significant insights into the behavior of this compound in solution and its conformational preferences.

An MD simulation would model the interactions between a single molecule of this compound and a large number of solvent molecules (e.g., water, ethanol) over a period of time. This would allow for the analysis of hydrogen bonding between the hydroxyl group of the alcohol and the solvent, as well as the orientation of the trifluoromethyl and ethyl groups in relation to the solvent.

Furthermore, MD simulations could be used to explore the conformational landscape of the molecule. By analyzing the trajectory of the simulation, researchers could identify the most stable conformations (rotamers) of the molecule and the energy barriers to rotation around its single bonds.

Table 2: Potential Parameters for Molecular Dynamics Simulation

ParameterValue/Description
Force Fielde.g., OPLS-AA, AMBER, CHARMM
Solvent Modele.g., TIP3P, SPC/E for water
Temperaturee.g., 298 K
Pressuree.g., 1 atm
Simulation TimeNanoseconds to microseconds

This table represents typical parameters for such a study; no specific simulation of this compound has been reported.

Exploration of 2 Ethyl 2 Trifluoromethyl Butan 1 Ol As a Versatile Synthon and Research Tool in Advanced Chemical Disciplines

Role in the Synthesis of Novel Fluorinated Building Blocks for Organic Synthesis

Key Research Findings:

Tertiary alcohols containing a trifluoromethyl group are valuable intermediates in organic synthesis. nih.gov The hydroxyl group can be transformed into various other functional groups, allowing for the construction of more complex fluorinated molecules. For instance, the conversion of the hydroxyl group to a leaving group would enable nucleophilic substitution reactions.

Recent studies have demonstrated methods for the hydrofunctionalization of alkenes using benzoic esters of fluorinated alcohols, a process that proceeds under photocatalytic conditions. acs.orgacs.org This suggests that 2-Ethyl-2-(trifluoromethyl)butan-1-ol could be derivatized to its benzoate (B1203000) ester and subsequently used to introduce the 2-ethyl-2-(trifluoromethyl)butyl group into various unsaturated systems.

Furthermore, the synthesis of chiral α-trifluoromethyl-β-amino alcohols has been shown to improve the stereoselectivity of certain reactions. mdpi.com This highlights the potential for developing chiral derivatives of this compound for applications in asymmetric synthesis.

Interactive Data Table: Potential Transformations of this compound

Starting MaterialReagent/ConditionProduct TypePotential Application
This compoundTosyl chloride, pyridine (B92270)TosylateIntermediate for nucleophilic substitution
This compoundBenzoic acid, DCCBenzoate esterPrecursor for radical hydroalkylation
This compoundOxidizing agent (e.g., PCC)Aldehyde/Carboxylic AcidFurther functional group manipulation

Application in Catalyst Development as a Ligand Component or Solvent

Fluorinated alcohols have emerged as remarkable solvents and additives in transition metal catalysis, often enhancing reactivity, selectivity, and catalyst stability. rsc.orgthieme-connect.comthieme-connect.comrsc.org The unique properties of these alcohols, such as their high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, are key to their effectiveness.

As a Ligand Component:

The hydroxyl group of this compound could potentially coordinate to a metal center, making it a component of a catalyst ligand. The sterically hindered and electronically distinct nature of the 2-ethyl-2-(trifluoromethyl)butyl group could influence the steric and electronic environment of the metal catalyst, thereby affecting its activity and selectivity. It has been shown that the introduction of fluoroalkyl groups into chiral ligands can improve their ability to induce asymmetry in stereoselective reactions. mdpi.com

As a Solvent:

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been successfully employed as solvents in a variety of catalytic reactions, including C-H functionalization. rsc.orgrsc.org These solvents can stabilize cationic intermediates and modulate the reactivity of catalytic species. While the physical properties of this compound are not extensively documented, its fluorinated nature suggests it could exhibit some of the beneficial properties of other fluorinated alcohols.

Interactive Data Table: Properties of Selected Fluorinated Alcohols as Solvents in Catalysis

SolventBoiling Point (°C)Acidity (pKa)Key Application in Catalysis
2,2,2-Trifluoroethanol (TFE)7412.4C-H activation, Hydrogenation
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)599.3C-H activation, Epoxidation
This compoundNot availableNot availableConceptual

Utilization in the Preparation of Advanced Materials Precursors (Conceptual Research Focus)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. Small fluorinated molecules often serve as essential precursors for these advanced materials.

Conceptually, this compound could be a valuable precursor for novel fluorinated monomers. For example, esterification of the hydroxyl group with acrylic acid or methacrylic acid would yield the corresponding fluorinated acrylate (B77674) or methacrylate (B99206) monomer. Polymerization of such a monomer could lead to a polymer with a pendant 2-ethyl-2-(trifluoromethyl)butyl group. The presence of the trifluoromethyl group would be expected to enhance the hydrophobicity and thermal stability of the resulting polymer. A study on the synthesis of poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate) from a related fluorinated alcohol demonstrates the feasibility of this approach. researchgate.net

Interactive Data Table: Conceptual Fluorinated Monomers from this compound

Monomer NameStructurePotential Polymer Properties
2-Ethyl-2-(trifluoromethyl)butyl acrylateCH2=CHCOO-CH2-C(CF3)(C2H5)2Increased hydrophobicity, thermal stability
2-Ethyl-2-(trifluoromethyl)butyl methacrylateCH2=C(CH3)COO-CH2-C(CF3)(C2H5)2Enhanced chemical resistance, low refractive index

Employment as a Chemical Probe in Fundamental Reactivity Studies

The unique steric and electronic properties of the trifluoromethyl group make molecules containing this moiety useful as chemical probes for investigating reaction mechanisms. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity of neighboring functional groups, providing insights into electronic effects in chemical reactions.

The tertiary nature of the alcohol in this compound, combined with the bulky trifluoromethyl and ethyl groups, creates a sterically hindered environment around the hydroxyl group. This feature could be exploited to study the influence of steric hindrance on reaction rates and pathways. For example, in studies of esterification or etherification reactions, comparing the reactivity of this compound with less hindered alcohols could provide quantitative data on steric effects.

Furthermore, the 19F NMR spectroscopic signature of the trifluoromethyl group provides a sensitive probe for monitoring the chemical environment of the molecule. Changes in the 19F NMR chemical shift could be used to follow the progress of a reaction and to characterize intermediates and products.

Future Trajectories, Emerging Research Avenues, and Overcoming Synthetic Challenges for 2 Ethyl 2 Trifluoromethyl Butan 1 Ol

Development of More Efficient and Stereoselective Synthetic Methodologies

The primary challenge in synthesizing 2-ethyl-2-(trifluoromethyl)butan-1-ol lies in the efficient and controlled construction of the quaternary carbon center bearing both a trifluoromethyl group and a hydroxyl group. The most direct conceptual approach involves the nucleophilic trifluoromethylation of 2-ethyl-2-hydroxybutanal or the addition of an ethyl group to a trifluoromethylated ketone precursor.

A key reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. sigmaaldrich.com Its application to a suitable ketone, such as pentan-3-one, provides a direct route to the tertiary alcohol skeleton. The reaction is typically initiated by a fluoride (B91410) source or another nucleophilic catalyst. sigmaaldrich.comnih.gov

Table 1: Potential Synthetic Precursors and Reagents This table is interactive. Users can sort columns and filter data.

Precursor Ketone Trifluoromethylating Reagent Initiator/Catalyst Product
Pentan-3-one Trimethyl(trifluoromethyl)silane (TMSCF₃) Tetrabutylammonium fluoride (TBAF) This compound (after hydrolysis)
Pentan-3-one Fluoroform (HCF₃) Strong Base (e.g., KOtBu) This compound
1,1,1-Trifluoropentan-2-one Ethylmagnesium bromide (EtMgBr) - (Grignard reaction) This compound

While this compound itself is achiral, the methodologies developed for its synthesis are directly applicable to the creation of chiral analogues from prochiral ketones. Future research will focus on catalytic asymmetric methods to achieve high enantioselectivity. Organocatalysis, particularly with bifunctional catalysts like thioureas or squaramides, has shown great promise in asymmetric aldol (B89426) reactions involving trifluoromethyl ketones. acs.orgacs.orgnih.gov Similarly, copper(II)-bisoxazolidine complexes have been effective in catalyzing asymmetric nitroaldol reactions with trifluoromethyl ketones, yielding chiral tertiary alcohols. rsc.org Adapting these catalytic systems to the nucleophilic trifluoromethylation of prochiral ketones represents a significant avenue for future exploration, enabling the synthesis of a wide range of enantioenriched tertiary trifluoromethylated alcohols.

Exploration of Novel Reactivity Patterns and Derivatization Routes

The reactivity of this compound is dominated by the interplay between the hydroxyl group and the adjacent, strongly electron-withdrawing trifluoromethyl group. This electronic effect decreases the nucleophilicity of the oxygen atom and increases the acidity of the hydroxyl proton compared to its non-fluorinated analogue.

Future research will likely explore derivatization of the hydroxyl group. While standard esterification or etherification reactions may be sluggish due to steric hindrance and reduced nucleophilicity, specialized methods could be effective. For instance, silver-mediated oxidative O-trifluoromethylation has been used to convert alcohols to trifluoromethyl ethers, a transformation that could be applied to this substrate. acs.org Another emerging area is deoxygenative functionalization, where the C-O bond is cleaved and replaced. A copper-metallaphotoredox-mediated process for the direct deoxytrifluoromethylation of alcohols has been reported, which could potentially convert the starting alcohol into a vicinal bis-trifluoromethylated alkane. nih.gov

Derivatization is also crucial for analytical purposes. For gas chromatography (GC), the polarity and volatility of the alcohol can be modified through trimethylsilylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com Given the steric hindrance around the tertiary alcohol, optimizing these derivatization conditions will be an important practical step. tcichemicals.com

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the synthesis of this compound to become scalable and more broadly applicable, transitioning from traditional batch processing to continuous flow chemistry is a critical future trajectory. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety, and facilitates automation.

The nucleophilic trifluoromethylation of ketones using the Ruppert-Prakash reagent is particularly well-suited for flow systems. rsc.org A typical setup would involve pumping streams of the ketone precursor and the TMSCF₃/catalyst solution to a T-mixer, followed by passage through a heated or cooled reactor coil to ensure complete reaction before in-line quenching and collection. This approach minimizes the handling of potentially hazardous reagents and allows for rapid optimization and production. acs.org

Furthermore, the integration of automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of derivative libraries. Automated systems can perform multi-step sequences, including reaction, work-up, and purification, enabling high-throughput screening of catalysts or derivatization reagents for this specific substrate.

Advanced Computational Studies to Predict Unexplored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of complex molecules. For this compound, computational studies can provide invaluable insights that would be difficult to obtain experimentally.

Future computational work could focus on several key areas:

Reaction Mechanisms: DFT calculations can elucidate the detailed mechanisms of synthetic routes, such as the trifluoromethylation of pentan-3-one. By modeling transition states and intermediates, researchers can understand the factors controlling reaction rates and selectivity. montclair.edu

Role of the CF₃ Group: Studies can quantify the electronic influence of the trifluoromethyl group on the properties of the alcohol. For example, calculations have shown that the CF₃ group plays a dual role in activating ketone substrates and stabilizing the resulting tertiary alcohol products in arylation reactions. rsc.org Similar studies could predict its effect on pKa, bond dissociation energies, and susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis: Understanding the preferred spatial arrangement of the ethyl and trifluoromethyl groups around the central carbon is crucial for predicting steric effects in subsequent reactions.

Predicting Spectroscopic Properties: Calculation of NMR chemical shifts and other spectroscopic data can aid in the characterization and structural confirmation of the molecule and its derivatives.

These computational approaches allow for the rational design of experiments, saving time and resources by screening potential reaction pathways and catalysts in silico before attempting them in the lab. nih.gov

Niche Applications in Chemical Research as a Specialty Reagent or Solvent

Beyond its role as a synthetic building block, this compound and similar fluorinated tertiary alcohols possess unique physicochemical properties that make them suitable for niche applications in chemical research.

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are known for their strong hydrogen-bond donating ability, high polarity, and low nucleophilicity. researchgate.netnih.gov These properties allow them to act as powerful promoters or solvents for challenging reactions, often replacing the need for strong Lewis acids. rsc.orgarkat-usa.org While the properties of this compound have not been extensively studied, it can be hypothesized that it would share some of these characteristics. Its bulky nature could offer unique selectivity in certain transformations.

Another potential application is in the development of chiral ligands or auxiliaries. The introduction of a trifluoromethyl group into chiral ligands has been shown to improve their ability to induce asymmetry in stereoselective reactions. mdpi.com While the parent molecule is achiral, chiral derivatives synthesized via methods discussed in section 7.1 could serve as precursors to novel ligands where the CF₃ group provides specific steric and electronic tuning. The lipophilicity conferred by the fluoroalkyl and ethyl groups could also be exploited in fluorous-phase chemistry, facilitating catalyst and product separation. wikipedia.org

Q & A

Q. What are the established synthetic routes for 2-Ethyl-2-(trifluoromethyl)butan-1-ol?

The synthesis of this compound typically involves fluorination of precursor alcohols. One common approach uses fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions in inert solvents (e.g., dichloromethane) at low temperatures to minimize side reactions . Alternatively, nucleophilic trifluoromethylation of ketones followed by reduction (e.g., using LiAlH₄) can yield the target alcohol. For example, the trifluoromethyl group may be introduced via Grignard or organozinc reagents reacting with carbonyl intermediates .

Key Considerations :

  • Purification : Chromatography (e.g., C18 reverse-phase) is often required due to the presence of fluorinated byproducts .
  • Yield Optimization : Reaction temperature and stoichiometric ratios of fluorinating agents significantly impact efficiency. For instance, DAST in excess may lead to over-fluorination, necessitating precise control .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoromethyl group’s presence and electronic environment. ¹H and ¹³C NMR elucidate the ethyl and hydroxyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine .
  • Infrared (IR) Spectroscopy : The hydroxyl stretch (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) confirm functional groups .

Data Interpretation : Contradictions may arise if residual solvents (e.g., DMF) overlap with key signals, requiring careful baseline subtraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during fluorination?

Fluorination reactions often produce competing byproducts, such as alkenes (via elimination) or over-fluorinated derivatives . Strategies include:

  • Temperature Control : Maintaining sub-zero temperatures (e.g., 0°C) suppresses elimination pathways .
  • Solvent Selection : Anhydrous solvents (e.g., THF or DCM) reduce hydrolysis of fluorinating agents .
  • Catalytic Additives : Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) enhance regioselectivity in cross-coupling steps involving fluorinated intermediates .

Case Study : In a palladium-catalyzed coupling, using copper(I) iodide as a co-catalyst improved yield from 40% to 50% by stabilizing reactive intermediates .

Q. What computational methods aid in predicting the steric and electronic effects of the trifluoromethyl group?

The trifluoromethyl group imposes significant steric bulk and electron-withdrawing effects, influencing reactivity and molecular conformation. Researchers employ:

  • Density Functional Theory (DFT) : To model transition states in nucleophilic substitutions, where steric hindrance from the ethyl and trifluoromethyl groups may slow reaction kinetics .
  • Molecular Dynamics (MD) Simulations : To study solvent interactions, particularly in polar aprotic solvents that stabilize the hydroxyl group’s hydrogen-bonding capacity .

Example : DFT studies on analogous compounds (e.g., 3-Ethoxy-1,1,1-trifluorobutan-2-ol) reveal that the trifluoromethyl group destabilizes carbocation intermediates, favoring SN2 mechanisms .

Q. How do stereochemical challenges in derivative synthesis impact pharmacological studies?

The quaternary carbon in this compound creates stereochemical complexity when synthesizing derivatives (e.g., ethers or esters). Solutions include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry .

Data Contradictions : Discrepancies in enantiomeric excess (ee) values may arise from competing racemization pathways under acidic or basic conditions, necessitating pH control during workup .

Methodological Tables

Table 1 : Comparison of Fluorination Reagents for Trifluoromethyl Group Introduction

ReagentSolventTemperatureYield (%)ByproductsReference
DASTDCM0°C65Alkenes, HF
SF₄THF-20°C72Sulfur oxides
Ruppert-PrakashEtherRT58Trimethylsilyl ether

Table 2 : Key Spectral Data for this compound

TechniqueKey SignalsInterpretation
¹⁹F NMRδ -62.3 ppm (CF₃, q, J = 10.2 Hz)Trifluoromethyl group confirmation
¹H NMRδ 1.25 ppm (t, 3H, CH₂CH₃)Ethyl group environment
HRMSm/z 186.1024 [M+H]+Molecular formula validation (C₇H₁₁F₃O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.